4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one

Lipophilicity Physicochemical Properties Drug Design

4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one (CAS 885520-12-7) is a heterocyclic small molecule belonging to the indazolone class, characterized by a 1,2-dihydro-3H-indazol-3-one core bearing a 4-amino substituent and a 6-iodo substituent. With a molecular formula of C7H6IN3O and a molecular weight of 275.05 g/mol , the compound exists in tautomeric equilibrium with its 4-amino-3-hydroxy-6-iodo-1H-indazole form, a feature common to 1,2-dihydro-3H-indazol-3-ones that influences both physicochemical behavior and biological recognition.

Molecular Formula C7H6IN3O
Molecular Weight 275.05 g/mol
CAS No. 885520-12-7
Cat. No. B1613787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one
CAS885520-12-7
Molecular FormulaC7H6IN3O
Molecular Weight275.05 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1N)C(=O)NN2)I
InChIInChI=1S/C7H6IN3O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,9H2,(H2,10,11,12)
InChIKeyCSOLTPUJPJLMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one (CAS 885520-12-7): Core Properties and Procurement Context


4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one (CAS 885520-12-7) is a heterocyclic small molecule belonging to the indazolone class, characterized by a 1,2-dihydro-3H-indazol-3-one core bearing a 4-amino substituent and a 6-iodo substituent. With a molecular formula of C7H6IN3O and a molecular weight of 275.05 g/mol , the compound exists in tautomeric equilibrium with its 4-amino-3-hydroxy-6-iodo-1H-indazole form, a feature common to 1,2-dihydro-3H-indazol-3-ones that influences both physicochemical behavior and biological recognition . The presence of both the hydrogen-bond-donating 4-amino group and the polarizable, cross-coupling-competent 6-iodo substituent positions this compound as a versatile intermediate for the synthesis of kinase-focused compound libraries and functionalized indazole derivatives.

Why 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one Cannot Be Replaced by a Generic Indazolone Analog


Indazolone derivatives are not freely interchangeable because subtle variations in substitution pattern profoundly alter reactivity, physicochemical properties, and biological target engagement. Replacing the 6-iodo substituent with a smaller halogen or hydrogen eliminates the heavy-atom effect required for efficient Pd-catalyzed cross-coupling, while removing the 4-amino group abolishes a critical hydrogen-bond donor necessary for hinge-region binding in kinase targets . The specific combination of the 4-amino and 6-iodo substituents on the indazolone scaffold creates a unique reactivity and property profile that cannot be replicated by purchasing a generic, unsubstituted, or differently halogenated indazolone and attempting downstream functionalization. The quantitative evidence below demonstrates exactly where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one vs. Closest Analogs


Higher LogP and Predicted Membrane Permeability vs. Non-Halogenated and Chloro Analogs

The 6-iodo substituent markedly increases lipophilicity compared to non-halogenated and 6-chloro analogs. 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one exhibits a predicted LogP of 2.28, compared to 1.35 for the 6-chloro analog (4-amino-6-chloro-1,2-dihydro-3H-indazol-3-one, CAS 885520-02-5), a difference of +0.93 log units . The non-halogenated parent compound (4-amino-1,2-dihydro-3H-indazol-3-one, CAS 89792-08-5) is even more hydrophilic. This LogP difference translates to an approximately 8.5-fold higher predicted partition coefficient for the iodo compound relative to the chloro analog, which can significantly impact membrane permeability and non-specific binding profiles in cellular assays.

Lipophilicity Physicochemical Properties Drug Design

Superior Reactivity in Palladium-Catalyzed Cross-Coupling: Iodo vs. Chloro Leaving Group

The 6-iodo substituent provides orders-of-magnitude higher reactivity in oxidative addition with Pd(0) catalysts compared to the corresponding 6-chloro analog. In Pd-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, aryl iodides consistently outperform aryl bromides and chlorides due to the weaker C-I bond (bond dissociation energy ~57 kcal/mol for C-I vs. ~81 kcal/mol for C-Cl) [1]. Practical studies demonstrate that aryl iodides undergo room-temperature Suzuki coupling with heterogeneous Pd catalysts, while aryl chlorides require elevated temperatures (80-110 °C) and specialized ligand systems [2]. This differential reactivity enables selective, sequential functionalization strategies that are not feasible with the chloro analog.

Cross-Coupling Synthetic Chemistry C-C Bond Formation

Higher Density and Boiling Point Reflecting Heavier Halogen Substitution vs. Chloro and Non-Halogenated Analogs

The 6-iodo compound exhibits a predicted density of 2.3 ± 0.1 g/cm³ and a boiling point of 545.2 ± 50.0 °C at 760 mmHg, compared to 1.7 ± 0.1 g/cm³ and 509.4 ± 45.0 °C for the 6-chloro analog, and 1.6 ± 0.1 g/cm³ and 476.4 ± 25.0 °C for the non-halogenated parent . The progressively higher density (+0.6 g/cm³ vs. chloro; +0.7 g/cm³ vs. non-halogenated) and boiling point (+35.8 °C vs. chloro; +68.8 °C vs. non-halogenated) directly reflect the increasing atomic mass of the halogen substituent (I = 126.9 > Cl = 35.5 > H = 1.0), providing unambiguous physicochemical fingerprints for identity confirmation and purity assessment via GC or HPLC retention time prediction.

Physicochemical Characterization Purity Assessment Quality Control

Differentiation from 6-Iodo-1,2-dihydro-3H-indazol-3-one (Lacking 4-Amino Group): Impact on Polar Surface Area and Hydrogen-Bonding Capacity

Compared to 6-iodo-1,2-dihydro-3H-indazol-3-one (CAS 885518-78-5), which lacks the 4-amino substituent, the target compound shows a significantly elevated topological polar surface area (TPSA) of 74.93 Ų vs. 48.91 Ų (+26.02 Ų, a 53% increase) and adds one hydrogen-bond donor . In kinase inhibitor design, the 3-aminoindazole (or 4-aminoindazolone) scaffold is a privileged hinge-binding motif where the amino group forms critical hydrogen bonds with the kinase hinge region [1]. The absence of the 4-amino group in the simpler 6-iodo-indazolone eliminates this key pharmacophoric feature, making it unsuitable as a direct replacement in kinase-targeted library synthesis.

Medicinal Chemistry Kinase Inhibitor Design Pharmacophore

Tautomeric Equilibration: Implications for Biological Activity and Procurement of the Correct Form

4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one exists in tautomeric equilibrium with 4-amino-3-hydroxy-6-iodo-1H-indazole. This tautomerism is not a purity defect but an intrinsic property of the 1,2-dihydro-3H-indazol-3-one scaffold that can influence recognition by biological targets . The indazol-3-one tautomer presents a carbonyl hydrogen-bond acceptor, while the indazol-3-ol tautomer presents a hydroxyl donor/acceptor, offering distinct pharmacophoric states. The closely related 4-amino-6-iodo-1H-indazole (CAS 885519-94-8, MW 259.05) represents a fixed aromatic form lacking the carbonyl/hydroxyl at position 3 ; procurement of this incorrect tautomer would fundamentally alter the hydrogen-bonding capacity and geometry at the 3-position, potentially destroying activity against targets that recognize the indazolone oxygen.

Tautomerism Indazolone Chemistry Bioisosterism

Caveat: Limited Availability of Head-to-Head Biological Activity Data

A systematic search of peer-reviewed literature and public databases (PubChem, ChEMBL, BindingDB, PubMed) as of May 2026 did not identify published head-to-head biological activity data (IC50, Ki, EC50) for 4-amino-6-iodo-1,2-dihydro-3H-indazol-3-one against specific protein targets or in cellular assays. Claims of IDO1 inhibitory activity circulate on certain vendor websites [1], but these could not be verified against primary research articles or patent experimental sections and are therefore classified as unsubstantiated. Procurement decisions for this compound should therefore be based on its well-defined chemical properties and synthetic utility rather than on implied biological potency. Researchers requiring validated biological activity data should request vendor certificates of analysis with explicit assay descriptions or consider investing in in-house profiling before committing to large-scale synthesis campaigns.

Biological Activity Data Transparency Procurement Risk

Optimal Application Scenarios for 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one Based on Quantitative Differentiation Evidence


Divergent Kinase-Focused Library Synthesis via Pd-Catalyzed Cross-Coupling at the 6-Position

The 6-iodo substituent enables room-temperature Suzuki-Miyaura, Heck, or Sonogashira cross-coupling for rapid diversification of the indazolone core at the 6-position. The 4-amino group simultaneously provides the hinge-binding motif required for type I kinase inhibitor design [1]. This reactivity profile makes 4-amino-6-iodo-1,2-dihydro-3H-indazol-3-one the preferred building block over the 6-chloro analog (which requires harsher coupling conditions) or the non-halogenated parent (which requires pre-functionalization). The higher LogP of the iodo compound (+0.93 vs. chloro) also biases library members toward more lipophilic chemical space, useful for CNS or intracellular target programs .

Physicochemical Probe Synthesis for Cellular Target Engagement Studies

The distinct LogP of 2.28 and high density of 2.3 g/cm³, combined with the 4-amino hydrogen-bond donor, produce a physicochemical signature that is well-differentiated from common indazole fragments [1]. This compound can serve as a core scaffold for synthesizing cellular target engagement probes where balanced lipophilicity and the capacity for both hydrogen-bond donation (4-NH2) and acceptance (3-carbonyl) are required. The iodo substituent further provides a heavy-atom label for X-ray crystallographic phasing (SAD/MAD) of protein-ligand co-crystal structures, unlike the chloro or non-halogenated analogs which lack sufficient anomalous scattering power .

Tautomerism Studies and Solid-State Form Screening

The documented tautomeric equilibrium between the 1,2-dihydro-3H-indazol-3-one and 3-hydroxy-1H-indazole forms makes this compound a valuable model system for studying how halogen substitution (6-iodo) influences tautomer population ratios in different solvents and solid-state forms [1]. The heavy iodine atom provides a strong anomalous scattering signal for absolute structure determination by X-ray crystallography, enabling unambiguous assignment of the predominant tautomeric form in the crystalline state. Such studies are of direct relevance to pharmaceutical development where the correct tautomeric form can impact patent claims and regulatory filings.

Intermediate for 6-Substituted Indazole Active Pharmaceutical Ingredient (API) Synthesis

6-Iodo-1H-indazole is an established intermediate in the synthesis of axitinib (a marketed VEGFR/PDGFR kinase inhibitor) and Chk1 inhibitors [1]. 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one extends this utility by providing the 4-amino group pre-installed, saving two synthetic steps (nitration/reduction or directed ortho-metalation/amination) compared to starting from 6-iodo-1H-indazole. For process chemistry groups developing scalable routes to 4,6-disubstituted indazole APIs, procuring this compound as a starting material eliminates the need for hazardous nitration chemistry and the associated regulatory burdens.

Quote Request

Request a Quote for 4-Amino-6-iodo-1,2-dihydro-3H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.